3-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Overview
Description
3-phenoxy-N-(pyridin-2-ylmethyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide structure, with a pyridin-2-ylmethyl substituent
Preparation Methods
The synthesis of 3-phenoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of 4-phenoxybenzoic acid with (pyridin-2-yl)methylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-phenoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-phenoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 3-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in inhibiting certain enzymes or activating specific receptors .
Comparison with Similar Compounds
3-phenoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound has a similar structure but may exhibit different chemical and biological properties.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with distinct substituents, leading to unique properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer particular chemical reactivity and biological activity .
Properties
IUPAC Name |
3-phenoxy-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-16-8-4-5-12-20-16)15-7-6-11-18(13-15)23-17-9-2-1-3-10-17/h1-13H,14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEOLCKGBKAXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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